Methods of Application: The specific methods of application can vary widely depending on the desired end product.
Results or Outcomes: The outcomes of these reactions can also vary widely. The success of the reaction and the yield of the desired product would depend on a variety of factors, including the specific reaction conditions and the presence of other reactants.
Summary of the Application: This compound can also be used as a pharmaceutical intermediate , which means it can be used in the synthesis of various pharmaceutical drugs.
Methods of Application: Again, the specific methods of application can vary widely and would depend on the specific drug being synthesized.
Results or Outcomes: The success of the drug synthesis would depend on a variety of factors, including the specific reaction conditions and the presence of other reactants.
Summary of the Application: This compound can be used in the synthesis of dipeptides . Dipeptides are a type of peptide that consists of two amino acid residues.
Methods of Application: The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Results or Outcomes: The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Summary of the Application: This compound can be used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .
Methods of Application: The specific methods of application can vary widely and would depend on the specific amino acid or peptide being deprotected .
Results or Outcomes: The outcomes of these reactions can also vary widely. The success of the reaction and the yield of the desired product would depend on a variety of factors, including the specific reaction conditions and the presence of other reactants .
Summary of the Application: This compound can be used as a reactant to synthesize Hsp90 fluorescent probes, which are applicable in the development of an FP assay for the Hsp90 chaperone .
Methods of Application: The specific methods of application can vary widely and would depend on the specific probe being synthesized .
Summary of the Application: This compound can be used as a reactant to synthesize 1-Guanidino-7-aminoheptane (GC7) analogs, which are potent deoxyhypusine synthase inhibitors .
Methods of Application: The specific methods of application can vary widely and would depend on the specific GC7 analog being synthesized .
Summary of the Application: This compound can be used as a cross-linking reagent . Cross-linking reagents are used in various fields such as polymer chemistry, protein biochemistry, and materials science to create connections between large molecules.
Methods of Application: The specific methods of application can vary widely and would depend on the specific molecules being cross-linked .
Summary of the Application: This compound can be used as organic synthesis intermediates . It is mainly used in laboratory research and development process and chemical production process .
Methods of Application: The specific methods of application can vary widely and would depend on the specific end product being synthesized .
tert-Butyl N-(6-hydroxyhexyl)carbamate, also known as Boc-hexanol, is a chemical compound commonly used as a protecting group in organic synthesis []. It belongs to a class of compounds called carbamates, which are esters of carbonic acid (H2CO3) with amines. In Boc-hexanol, the amine group is attached to a 6-carbon chain with a hydroxyl group (OH) at the end, while the other end of the amine is protected by a bulky tert-butyl (t-Bu) group [(CH3)3C-] [].
The significance of Boc-hexanol lies in its ability to temporarily protect hydroxyl groups during organic synthesis. This protection allows for selective modification of other functional groups in the molecule without affecting the hydroxyl group. Once the desired modifications are complete, the Boc group can be easily removed under mild acidic conditions to reveal the free hydroxyl group [].
Boc-hexanol has a linear molecular structure with three key features:
Boc-hexanol can be synthesized by reacting 6-hexanol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base catalyst [].
6-Hexanol + (CH3)3COCOOC(CH3)3 -> Boc-Hexanol + CO2 + (CH3)3COH
The Boc protecting group can be removed under acidic conditions. A commonly used method involves treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) [].
Boc-Hexanol + CF3COOH -> 6-Hexanol + (CH3)3COCOOH + CF3COOCH3
Boc-hexanol can participate in various organic reactions typical of alcohols, but only after deprotection to reveal the free hydroxyl group. These reactions can include esterification, etherification, and oxidation.
Boc-hexanol does not have a specific biological mechanism of action. Its primary function is as a protecting group in organic synthesis. The bulky tert-butyl group shields the hydroxyl group, preventing unwanted reactions while allowing modifications at other functional groups in the molecule. Once the desired modifications are complete, the Boc group is removed to regenerate the free hydroxyl group, which can then participate in further reactions as needed.